2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
Overview
Description
2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene is an organic compound with the molecular formula C₉H₁₂BrNO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and tert-butyloxycarbonylamino substituents, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene typically involves the bromination of 4-(N-tert-butyloxycarbonylamino)thiophene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tert-butyloxycarbonylamino group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH₄) in ether.
Major Products
Substitution: Formation of 2-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of de-brominated thiophene or modified amine derivatives.
Scientific Research Applications
2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and tert-butyloxycarbonylamino groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The thiophene ring provides a stable aromatic framework that can engage in π-π interactions with aromatic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(N-methoxycarbonylamino)thiophene
- 2-Bromo-4-(N-ethoxycarbonylamino)thiophene
- 2-Bromo-4-(N-isopropoxycarbonylamino)thiophene
Uniqueness
2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene is unique due to the presence of the tert-butyloxycarbonylamino group, which provides steric hindrance and influences the compound’s reactivity. This group also enhances the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(5-bromothiophen-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-7(10)14-5-6/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKJEMNFRNXVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578053 | |
Record name | tert-Butyl (5-bromothiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494833-75-9 | |
Record name | tert-Butyl (5-bromothiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-bromothiophen-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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